molecular formula C25H22BrClO4 B14322396 Cyclopropanecarboxylic acid, 2-bromo-2-chloro-1-(4-ethoxyphenyl)-, (3-phenoxyphenyl)methyl ester, trans- CAS No. 101492-30-2

Cyclopropanecarboxylic acid, 2-bromo-2-chloro-1-(4-ethoxyphenyl)-, (3-phenoxyphenyl)methyl ester, trans-

Cat. No.: B14322396
CAS No.: 101492-30-2
M. Wt: 501.8 g/mol
InChI Key: VTNPIKYOVVMHNC-RPBOFIJWSA-N
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Description

Cyclopropanecarboxylic acid, 2-bromo-2-chloro-1-(4-ethoxyphenyl)-, (3-phenoxyphenyl)methyl ester, trans- is a complex organic compound known for its unique structure and diverse applications. This compound is characterized by the presence of a cyclopropane ring, which is a three-membered carbon ring, and various substituents including bromine, chlorine, and phenyl groups. The presence of these substituents imparts unique chemical properties to the compound, making it valuable in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopropanecarboxylic acid, 2-bromo-2-chloro-1-(4-ethoxyphenyl)-, (3-phenoxyphenyl)methyl ester, trans- typically involves multiple steps, starting from readily available starting materials. The key steps in the synthesis include the formation of the cyclopropane ring, introduction of the bromo and chloro substituents, and esterification with the phenoxyphenyl group. The reaction conditions often involve the use of strong bases, such as sodium hydride, and halogenating agents like bromine and chlorine. The final esterification step is usually carried out using an acid catalyst to facilitate the formation of the ester bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, are crucial for the efficient production of the compound. Additionally, purification techniques like recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Cyclopropanecarboxylic acid, 2-bromo-2-chloro-1-(4-ethoxyphenyl)-, (3-phenoxyphenyl)methyl ester, trans- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can lead to the removal of halogen substituents or the reduction of the ester group to an alcohol.

    Substitution: The halogen atoms (bromine and chlorine) can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in the formation of various substituted derivatives, depending on the nucleophile used.

Scientific Research Applications

Cyclopropanecarboxylic acid, 2-bromo-2-chloro-1-(4-ethoxyphenyl)-, (3-phenoxyphenyl)methyl ester, trans- has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Cyclopropanecarboxylic acid, 2-bromo-2-chloro-1-(4-ethoxyphenyl)-, (3-phenoxyphenyl)methyl ester, trans- involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, thereby modulating their activity. For example, the presence of the phenoxyphenyl group may enable the compound to interact with cellular membranes or proteins, leading to changes in cellular function. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Cyclopropanecarboxylic acid derivatives: Compounds with similar cyclopropane rings and various substituents.

    Phenoxyphenyl esters: Esters containing the phenoxyphenyl group, which may have similar chemical properties and applications.

Uniqueness

Cyclopropanecarboxylic acid, 2-bromo-2-chloro-1-(4-ethoxyphenyl)-, (3-phenoxyphenyl)methyl ester, trans- stands out due to its unique combination of substituents, which impart distinct chemical properties and reactivity

Properties

CAS No.

101492-30-2

Molecular Formula

C25H22BrClO4

Molecular Weight

501.8 g/mol

IUPAC Name

(3-phenoxyphenyl)methyl (1R,2R)-2-bromo-2-chloro-1-(4-ethoxyphenyl)cyclopropane-1-carboxylate

InChI

InChI=1S/C25H22BrClO4/c1-2-29-20-13-11-19(12-14-20)24(17-25(24,26)27)23(28)30-16-18-7-6-10-22(15-18)31-21-8-4-3-5-9-21/h3-15H,2,16-17H2,1H3/t24-,25+/m1/s1

InChI Key

VTNPIKYOVVMHNC-RPBOFIJWSA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)[C@]2(C[C@@]2(Cl)Br)C(=O)OCC3=CC(=CC=C3)OC4=CC=CC=C4

Canonical SMILES

CCOC1=CC=C(C=C1)C2(CC2(Cl)Br)C(=O)OCC3=CC(=CC=C3)OC4=CC=CC=C4

Origin of Product

United States

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